4-(Furan-2-yl)-2-methylbut-3-yn-2-ol
Description
4-(Furan-2-yl)-2-methylbut-3-yn-2-ol is a tertiary alcohol featuring a furan-2-yl substituent and an alkyne group. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. The compound combines a rigid furan ring with a propargyl alcohol moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The alkyne group enables click chemistry applications, while the furan ring may contribute to electronic effects and bioactivity .
Properties
CAS No. |
178173-83-6 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,1-2H3 |
InChI Key |
RSYMAJXXKUEKRD-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CC=CO1)O |
Canonical SMILES |
CC(C)(C#CC1=CC=CO1)O |
Synonyms |
3-Butyn-2-ol, 4-(2-furanyl)-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol (CAS 76347-62-1)
- Molecular Formula : C₁₁H₁₁BrO
- Key Features : A bromophenyl substituent replaces the furan-2-yl group.
- However, it may reduce solubility in polar solvents compared to the furan derivative .
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol
- Molecular Formula : C₁₂H₁₄O₂
- Key Features : A methoxyphenyl group introduces electron-donating properties.
- Impact : Improved solubility in polar solvents due to the methoxy group. The electron-rich aromatic ring could stabilize charge-transfer complexes, influencing photophysical properties .
4-(Furan-3-yl)-3-methylbutan-2-ol (CAS 1555125-26-2)
- Molecular Formula : C₉H₁₄O₂
- Key Features : Furan-3-yl substituent and a secondary alcohol.
- The secondary alcohol may decrease steric hindrance, enhancing metabolic stability .
Functional Group Variations
4-(2-Furyl)-3-buten-2-one (CAS 623-15-4)
- Molecular Formula : C₈H₈O₂
- Key Features: Conjugated enone system instead of an alkyne and alcohol.
- Impact : The α,β-unsaturated ketone is prone to Michael additions, whereas the alkyne in the target compound offers orthogonal reactivity (e.g., cycloadditions). The absence of an alcohol group reduces hydrogen-bonding capacity, affecting solubility .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| 4-(Furan-2-yl)-2-methylbut-3-yn-2-ol | C₉H₁₂O₂ | 152.19 | Furan-2-yl | Alkyne, tertiary alcohol | High reactivity via alkyne; moderate polarity |
| 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol | C₁₁H₁₁BrO | 239.11 | 4-Bromophenyl | Alkyne, tertiary alcohol | Lower solubility; electrophilic aryl group |
| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | C₁₂H₁₄O₂ | 190.24 | 4-Methoxyphenyl | Alkyne, tertiary alcohol | Enhanced solubility; electron-donating group |
| 4-(Furan-3-yl)-3-methylbutan-2-ol | C₉H₁₄O₂ | 154.21 | Furan-3-yl | Secondary alcohol | Altered electronic effects; reduced steric hindrance |
| 4-(2-Furyl)-3-buten-2-one | C₈H₈O₂ | 136.15 | 2-Furyl | α,β-unsaturated ketone | High reactivity for conjugate additions |
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